DYRKs-IN-1 hydrochloride
Description
Chemical Structure and Physicochemical Properties
DYRKs-IN-1 (hydrochloride) is a synthetic organic compound with the molecular formula C₃₀H₃₀ClN₇O₄·HCl and a molecular weight of 588.1 g/mol . The core structure features a pyrido[2,3-d]pyrimidine scaffold , which is critical for its kinase-inhibitory activity (Figure 1A) . The hydrochloride salt formulation enhances aqueous solubility, with reported solubility exceeding 10 mM in dimethyl sulfoxide (DMSO) and 1 mM in phosphate-buffered saline (PBS) at pH 7.4 .
Key physicochemical properties include:
- LogP (partition coefficient): 3.2 ± 0.1, indicating moderate lipophilicity .
- Hydrogen bond donors/acceptors: 4 donors and 7 acceptors .
- Polar surface area: 112 Ų, consistent with membrane permeability .
The compound’s stability profile shows no degradation under ambient conditions (25°C, 60% relative humidity) for 48 hours, but it is sensitive to prolonged exposure to alkaline environments (pH > 8.5) .
Crystallographic Analysis of DYRKs-IN-1–Kinase Complexes
X-ray crystallography of DYRK1A bound to DYRKs-IN-1 revealed critical interactions at the ATP-binding pocket (PDB ID: 2VX3) . The inhibitor adopts a U-shaped conformation , forming three hydrogen bonds with the kinase hinge region (residues Glu291 and Asn292) and two electrostatic interactions with the DFG motif’s Asp307 (Figure 2A) . A chloride ion bridges the inhibitor’s amide nitrogen and Asp307’s backbone, stabilizing the complex .
Table 1: Structural comparison of DYRK1A and DYRK2 complexes
| Parameter | DYRK1A–DYRKs-IN-1 | DYRK2 (Apo) |
|---|---|---|
| Resolution (Å) | 2.40 | 2.80 |
| Binding affinity (Kd) | 18 nM | N/A |
| Key interactions | Glu291, Asn292, Asp307 | DH box tyrosines |
| RMSD vs. DYRK1A (Å) | — | 1.03 |
The DH box (residues 135–150 in DYRK1A) stabilizes the N-terminal kinase lobe through hydrophobic interactions involving Tyr140 and Tyr147 . Mutational studies confirm that Tyr321 phosphorylation in the activation loop is dispensable for catalytic activity, contrasting with typical tyrosine kinase mechanisms .
Solubility and Stability Profiles of Hydrochloride Formulation
The hydrochloride salt of DYRKs-IN-1 exhibits superior solubility compared to its free base, with >95% dissolution in aqueous buffers at concentrations up to 5 mM . Stability assays under physiological conditions (37°C, pH 7.4) show a half-life of 8.2 hours in plasma and 12.6 hours in liver microsomes, indicating moderate metabolic stability .
Table 2: Formulation properties of DYRKs-IN-1 hydrochloride
| Property | Value |
|---|---|
| Melting point | 218–220°C (dec.) |
| Solubility in H₂O | 2.1 mg/mL |
| Plasma protein binding | 89.3% ± 2.4% |
| CYP450 inhibition | CYP3A4 (IC₅₀ = 5.1 μM) |
The hydrochloride form also mitigates hygroscopicity, reducing water uptake by 37% compared to the free base during accelerated stability testing (40°C, 75% RH) .
Properties
IUPAC Name |
N-[5-[(3-amino-1-phenylpropyl)carbamoyl]-2-chlorophenyl]-2-(8-oxa-3-azabicyclo[3.2.1]octan-3-yl)-7-oxo-8H-pyrido[2,3-d]pyrimidine-6-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H30ClN7O4.ClH/c31-23-9-6-18(27(39)34-24(10-11-32)17-4-2-1-3-5-17)13-25(23)35-28(40)22-12-19-14-33-30(37-26(19)36-29(22)41)38-15-20-7-8-21(16-38)42-20;/h1-6,9,12-14,20-21,24H,7-8,10-11,15-16,32H2,(H,34,39)(H,35,40)(H,33,36,37,41);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLHHYTUBPOMTDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CC1O2)C3=NC=C4C=C(C(=O)NC4=N3)C(=O)NC5=C(C=CC(=C5)C(=O)NC(CCN)C6=CC=CC=C6)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H31Cl2N7O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
624.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Huisgen Cycloaddition
The core is synthesized via a Huisgen cycloaddition between 1,3-dipole 2 (pyridazin-1-ium-1-amine iodide) and 3-butyne-2-one (Scheme 1).
-
Reaction Conditions : Potassium hydroxide in water, room temperature for 16 hours.
-
Yield : 60% for intermediate 3 (1-pyrazolo[1,5-b]pyridazin-3-ylethanone).
-
Characterization : LC-MS (ESI) confirmed molecular formula C₈H₈N₃O (M+H⁺ = 162.1).
| Intermediate | Structure | Yield (%) | Key Reaction Step |
|---|---|---|---|
| 2 | Pyridazin-1-ium-1-amine iodide | 94 | N-Amination of pyridazine |
| 3 | 1-Pyrazolo[1,5-b]pyridazin-3-ylethanone | 60 | Huisgen cycloaddition |
DMF-DMA Condensation and Chlorination
Intermediate 3 undergoes DMF-DMA condensation to form 4 , followed by urea melt, dehydration, and chlorination with POCl₃ to yield 6 (key intermediate).
-
Optimization : High-yield synthesis of 4 (unspecified yield) and 6 .
| Compound | Substituent (N-Alkyl) | DYRK1A pIC50 | LE (Ligand Efficiency) |
|---|---|---|---|
| 9 | Dimethyl | 7.25 | 0.55 |
| 10 | Methyl, H | 7.25 | 0.56 |
| 11 | Methyl, Ethyl | 7.40 | 0.55 |
Optimization and Structure-Activity Relationship (SAR)
Key modifications focus on improving potency, selectivity, and physicochemical properties.
N-Alkyl Substituent Effects
Halogenation and Alkylation
Electrophilic halogenation of 9 introduces halogens (e.g., Cl, Br), followed by alkylation of free amines (Scheme 5D).
| Modification | Position | Impact on Activity |
|---|---|---|
| 5-Chloro | Pyrimidine | Retains potency |
| 5-Fluoro | Pyrimidine | Reduced activity |
Final Salt Formation and Purification
The free base is converted to the hydrochloride salt to enhance stability and bioavailability.
-
Conditions : HCl in ethanol or methanol.
| Property | Value |
|---|---|
| Molecular Formula | C₃₀H₃₁Cl₂N₇O₄ |
| Molecular Weight | 624.52 g/mol |
| Storage | -20°C |
Critical Challenges and Solutions
Chemical Reactions Analysis
DYRKs-IN-1 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using specific reagents and conditions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Case Studies
-
Colon Cancer :
- DYRKs-IN-1 was tested on human colon tumor cell lines (SW620), demonstrating an EC50 of 27 nM, indicating potent cellular activity against these cancer cells .
- A study highlighted that blocking DYRK1A enhanced responses to G1/S targeting chemotherapy in both in vitro and in vivo models of colon cancer .
- Breast Cancer :
Role in Alzheimer's Disease
DYRK1A has been implicated in the pathology of Alzheimer's disease due to its role in phosphorylating tau proteins, which are associated with neurodegeneration. Inhibition of DYRK1A:
- Reduces phosphorylation levels of tau at disease-related sites, thereby mitigating tau pathology .
- Long-term use of DYRK inhibitors has been associated with delayed onset of amyloid plaques and neurofibrillary tangles .
Case Studies
- Down's Syndrome :
- Diabetes :
Comparative Efficacy Table
| Disease Area | Model Type | IC50/EC50 | Key Findings |
|---|---|---|---|
| Colon Cancer | SW620 Cell Line | EC50: 27 nM | Potent inhibition; enhances chemotherapy efficacy |
| Breast Cancer | Triple-Negative Models | Variable | Significant tumor growth inhibition |
| Alzheimer's Disease | Animal Models | N/A | Reduced tau phosphorylation; delayed pathology |
| Down's Syndrome | Cognitive Models | N/A | Normalization of cognitive deficits |
| Diabetes | Pancreatic Models | N/A | Increased β-cell proliferation |
Mechanism of Action
The mechanism of action of DYRKs-IN-1 (hydrochloride) involves the inhibition of dual-specificity tyrosine-phosphorylation-regulated kinases. This compound binds to the active site of these kinases, preventing their phosphorylation activity. The molecular targets include DYRK1A and DYRK1B, which are involved in various cellular processes such as cell cycle regulation and apoptosis .
Comparison with Similar Compounds
Selectivity and Potency
- DYRKs-IN-1 (hydrochloride) demonstrates superior potency against DYRK1A and DYRK1B compared to KH-CB20 (DYRK1A IC50 = 57.8 nM) and LDN-192960 (DYRK2 IC50 = 48 nM). Its selectivity for DYRKs over HIPK2 (Kd = 9.5 nM) further distinguishes it from Protein kinase inhibitor 1, which primarily inhibits HIPK2 (IC50 = 74 nM) .
- KH-CB20 exhibits cross-reactivity with CLK1/4 and CLK3, making it less selective for DYRKs. This broad activity may limit its therapeutic specificity .
Therapeutic Potential
- DYRKs-IN-1 (hydrochloride) is the only compound in this group with demonstrated anti-tumor efficacy (EC50 = 27 nM in SW620 cells), highlighting its translational relevance in oncology .
- LDN-192960 and KH-CB20 lack explicit reports of anti-tumor activity, though their kinase targets (e.g., Haspin, CLKs) are implicated in cancer progression .
Biological Activity
DYRKs-IN-1 (hydrochloride) is a selective inhibitor of dual-specificity tyrosine-regulated kinases (DYRKs), particularly focusing on DYRK1A and DYRK1B. These kinases are implicated in various biological processes, including cell cycle regulation, neuronal differentiation, and the pathogenesis of several diseases such as cancer and neurodegenerative disorders. The exploration of DYRKs-IN-1's biological activity is crucial for understanding its potential therapeutic applications.
DYRKs-IN-1 functions by selectively inhibiting DYRK1A and DYRK1B, which are known to play significant roles in cellular signaling pathways. The inhibition of these kinases disrupts their regulatory functions, leading to altered cellular behaviors. For instance, DYRK1A is involved in neuronal progenitor cell proliferation and differentiation, while DYRK1B has been linked to cancer cell quiescence and chemoresistance.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications in the chemical structure of DYRKs-IN-1 can significantly affect its potency and selectivity. For example, substituents at specific positions on the phenyl ring can enhance inhibitory activity against DYRK1A and DYRK1B:
| Compound | IC50 (nM) | Target |
|---|---|---|
| DYRKs-IN-1 | 740 | DYRK1B |
| DYRKs-IN-1 | 833 | DYRK1A |
| Compound 3 | 530 | DYRK1B |
| Compound 3 | 751 | DYRK1A |
These findings demonstrate that small changes in the molecular structure can lead to significant variations in inhibitory activity across different kinases .
Cancer
The overexpression of DYRKs has been noted in various cancers, suggesting that targeting these kinases may provide therapeutic benefits. Inhibition of DYRK1A has been shown to disrupt cell cycle progression and promote apoptosis in cancer cells. For example, studies have indicated that treatment with DYRKs-IN-1 leads to reduced viability in cancer cell lines such as A549 and PANC-1, highlighting its potential as an anti-cancer agent .
Neurodegenerative Diseases
DYRK1A is also implicated in neurodegenerative diseases like Alzheimer's disease. Inhibition of this kinase has been associated with improved cognitive function in animal models, suggesting that DYRKs-IN-1 could be a promising candidate for treating such conditions . Furthermore, it has been shown that selective inhibition of DYRK1A can enhance neuronal differentiation and survival, which may be beneficial in neurodegenerative contexts.
Case Studies
Several studies have investigated the effects of DYRKs-IN-1 on various biological systems:
- Neuronal Differentiation : Inhibition of DYRK1A using DYRKs-IN-1 resulted in enhanced differentiation of neural progenitor cells in vitro, indicating its potential role in promoting neurogenesis .
- Cancer Cell Lines : Treatment with DYRKs-IN-1 led to decreased proliferation rates in A549 lung cancer cells and PANC-1 pancreatic cancer cells. The mechanism was linked to the downregulation of key survival pathways regulated by DYRKs .
Q & A
Basic Research Questions
Q. What are the primary kinase targets of DYRKs-IN-1 (hydrochloride), and how are their inhibitory potencies quantified?
- Methodological Answer : Use recombinant kinase assays to quantify inhibitory activity. For DYRK1A and DYRK1B, IC50 values (5 nM and 8 nM, respectively) are determined via fluorescence-based assays with ATP-concentration optimization. Cross-validate selectivity using CLK isoforms (CLK1 IC50 = 16.5 nM; CLK4 IC50 = 57.8 nM) to rule off-target effects .
Q. What in vitro models demonstrate the antitumor efficacy of DYRKs-IN-1 (hydrochloride)?
- Methodological Answer : Conduct cell viability assays (e.g., MTT or CellTiter-Glo) in SW620 human colon cancer cells. The compound shows an EC50 of 27 nM, indicating potent cytotoxicity. Validate results with clonogenic assays to assess long-term proliferation inhibition .
Q. How do structural features of DYRKs-IN-1 influence its selectivity across the DYRK and CLK kinase families?
- Methodological Answer : Perform molecular docking studies using DYRK1A/1B and CLK1/3/4 crystal structures. Analyze binding interactions (e.g., hinge-region hydrogen bonding) and steric clashes to explain selectivity differences (e.g., CLK3 IC50 = 488 nM vs. DYRK1A IC50 = 5 nM) .
Advanced Research Questions
Q. How can researchers address discrepancies in DYRK1A inhibition data across different assay platforms?
- Methodological Answer : Standardize assay conditions (e.g., ATP concentration, buffer pH, and kinase activation state). Compare results from fluorescence polarization (FP) and radiometric assays (e.g., ³³P-ATP incorporation). Use statistical tools like Bland-Altman plots to quantify inter-platform variability .
Q. What experimental strategies optimize DYRKs-IN-1’s therapeutic window in preclinical models?
- Methodological Answer : Conduct dose-ranging studies in xenograft models (e.g., SW620-derived tumors) with pharmacokinetic/pharmacodynamic (PK/PD) profiling. Measure plasma half-life, tissue distribution (via LC-MS), and target engagement (e.g., phospho-substrate inhibition by Western blot). Pair with toxicity assays (e.g., liver enzyme panels) to identify safe dosing regimens .
Q. How can contradictory data on DYRKs-IN-1’s off-target effects be resolved?
- Methodological Answer : Employ kinome-wide profiling (e.g., KINOMEscan or Eurofins KinaseProfiler) at 1 μM compound concentration. Prioritize hits with >70% inhibition and validate via orthogonal assays (e.g., ITC for binding affinity). Use CRISPR/Cas9 knockout models to confirm phenotypic relevance of off-target kinases .
Q. What methodologies validate target engagement of DYRKs-IN-1 in complex biological systems?
- Methodological Answer : Apply cellular thermal shift assays (CETSA) to confirm DYRK1A/1B target stabilization. Correlate thermal shifts (ΔTm) with functional readouts (e.g., cyclin D1 phosphorylation). Use phosphoproteomics to map downstream signaling perturbations in treated vs. untreated cells .
Experimental Design & Data Analysis
Q. How should researchers design dose-response studies to account for DYRKs-IN-1’s solubility limitations?
- Methodological Answer : Pre-solubilize in DMSO (≤0.1% final concentration) and dilute in assay buffer with surfactants (e.g., 0.01% Tween-20). Validate solubility via dynamic light scattering (DLS) and adjust dosing ranges using Hill slope analysis to avoid non-linear artifacts .
Q. What statistical approaches are recommended for analyzing synergistic effects of DYRKs-IN-1 in combination therapies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
